Isoconazole
Overview
Description
Synthesis Analysis
The synthesis of Isoconazole and its analogs involves complex chemical processes aimed at achieving the desired antifungal activity and pharmacokinetic properties. Notably, the synthesis of diastereomeric ketoconazole analogs, which are structurally related to Isoconazole, has been explored to understand the relationship between structure and antifungal activity. These syntheses involve the creation of trans-isomers and their corresponding derivatives, characterized by their carbon-13 NMR spectra (Chapman et al., 1990). Additionally, the development of efficient synthesis methods for bis-isoxazole ethers via 1,3-dipolar cycloaddition catalyzed by Zn/Zn2+ highlights the synthetic versatility and potential antifungal activities of isoxazole derivatives (Zhang et al., 2015).
Molecular Structure Analysis
Isoconazole's molecular structure is crucial for its antifungal activity. The structure-activity relationship (SAR) of various isoxazole derivatives, including those related to Isoconazole, has been extensively studied. For instance, a diversity-oriented synthesis approach of pyrazoles derivatives from flavones and isoflavones led to the discovery of compounds with significant antifungal effects against Candida albicans, demonstrating the impact of molecular modifications on antifungal efficacy (Cui et al., 2018).
Chemical Reactions and Properties
Isoconazole's chemical reactions and properties are influenced by its isoxazole core, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The preparation methods and reactions of isoxazoles, including those relevant to Isoconazole, have been described in literature, focusing on efficient approaches such as condensation of hydroxylamine with 1,3-dielectrophiles and reactions of nitrile oxides with alkenes and alkynes (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of Isoconazole, such as solubility, melting point, and crystalline structure, play a significant role in its formulation and efficacy as an antifungal agent. A study on the forced degradation of Isoconazole nitrate in bulk drug and cream formulations provides insights into its stability under various conditions, highlighting its physical properties' impact on its pharmaceutical applications (von Ahn & Santos, 2012).
Chemical Properties Analysis
Isoconazole's chemical properties, including its reactivity and stability, are essential for its effectiveness and shelf life. The synthesis and characterization of some Isoxazole derivatives for antimicrobial activity illustrate the chemical versatility and potential of isoxazole compounds. These derivatives exhibit promising antibacterial and antifungal activities, underscoring the importance of chemical properties in the development of antifungal agents (Umakant et al., 2018).
Scientific Research Applications
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Pharmaceutical Field - Antifungal Agent
- Isoconazole is a broad-spectrum antifungal agent effective against a wide range of fungi, including dermatophytes, yeasts, and molds .
- Isoconazole’s mechanism of action is based on inhibition of the synthesis of ergosterol, an important component of the fungal cell membrane .
- It is used in pharmaceutical preparations as nitrate salts and is the active pharmaceutical ingredient in the topical drugs Travocort and Travogen .
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Chemical Analysis - Spectroscopic Studies
- Isoconazole has been studied using spectroscopic methods, including FT-IR, UV-vis, and 1H NMR .
- These studies compare the experimental spectra of isoconazole with density functional theory (DFT) calculations .
- The results show that the DFT formalism, particularly the B3LYP functional, gives an accurate description of the isoconazole chemical shifts .
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Chiral Separation and Analysis
- The determination and separation of enantiomers is an important topic of research in various fields .
- Although these compounds possess identical physicochemical properties, a pair of enantiomers often has different pharmacological, toxicological, and metabolic activities .
- Chiral discrimination by using chromatographic and electromigration techniques has become an urgent need in the pharmaceutical field .
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Structural and Spectroscopic Studies
- Isoconazole has been studied using various spectroscopic methods, including FT-IR, UV-vis, and 1H NMR .
- These studies compare the experimental spectra of isoconazole with density functional theory (DFT) calculations .
- The results show that the DFT formalism, particularly the B3LYP functional, gives an accurate description of the isoconazole chemical shifts .
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Drug Discovery and Development
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Pharmacokinetic Studies
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Theoretical Studies
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Drug Discovery: Computational and Experimental Aspects
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Pharmacology and Toxicology
Future Directions
Isoconazole has been effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with Isoconazole treatment, combined with favourable safety and tolerability, results in higher patient satisfaction, and therefore, can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
Record name | Isoconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
Record name | Isoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoconazole | |
CAS RN |
27523-40-6 | |
Record name | Isoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoconazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.